molecular formula C17H17ClN4O2S B2612065 5-chloro-N-(5-cyclopropaneamido-2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 1210717-77-3

5-chloro-N-(5-cyclopropaneamido-2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B2612065
CAS No.: 1210717-77-3
M. Wt: 376.86
InChI Key: JQMXNMKKNXXALU-UHFFFAOYSA-N
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Description

5-chloro-N-(5-cyclopropaneamido-2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyrimidine core substituted with a chloro group, a cyclopropaneamido group, a methylsulfanyl group, and a carboxamide group, making it a molecule of interest for its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(5-cyclopropaneamido-2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-chloropyrimidine, the core structure is formed through nucleophilic substitution reactions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a thiolation reaction using reagents like methylthiol or dimethyl disulfide under basic conditions.

    Cyclopropaneamido Group Addition: The cyclopropaneamido group is added through an amide coupling reaction, often using cyclopropanecarboxylic acid and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Carboxamide Formation: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(5-cyclopropaneamido-2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group on the pyrimidine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(5-cyclopropaneamido-2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Studies: It can be used in biological assays to study its effects on cellular processes and pathways.

    Materials Science: The unique structural properties of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(5-cyclopropaneamido-2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For instance, in medicinal chemistry, it may inhibit or activate specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(5-cyclopropaneamido-2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide: can be compared with other pyrimidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of the cyclopropaneamido group, in particular, may impart unique steric and electronic properties that differentiate it from other similar compounds.

Properties

IUPAC Name

5-chloro-N-[5-(cyclopropanecarbonylamino)-2-methylphenyl]-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2S/c1-9-3-6-11(20-15(23)10-4-5-10)7-13(9)21-16(24)14-12(18)8-19-17(22-14)25-2/h3,6-8,10H,4-5H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMXNMKKNXXALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CC2)NC(=O)C3=NC(=NC=C3Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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